Allyl 2-acetylacetoacetate

説明

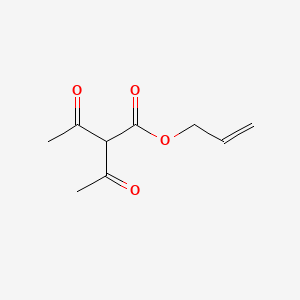

Allyl 2-acetylacetoacetate (CAS: 30926-51-3) is an allyl ester derivative of 2-acetylacetoacetic acid. It is characterized by the presence of both acetyl and keto functional groups, which confer unique reactivity and applications in organic synthesis and industrial chemistry. Key identifiers include:

- Synonyms: Allyl 2-acetyl-3-oxobutanoate, prop-2-enyl 2-acetyl-3-oxobutanoate .

- InChIKey: VYYXNEFTRUNFCV-UHFFFAOYSA-N .

- Regulatory Compliance: Subject to REACH and TSCA regulations, emphasizing its industrial relevance and safety requirements .

The compound is commercially available through multiple suppliers, reflecting its utility as a precursor in polymer chemistry, fragrance production, and pharmaceutical intermediates .

特性

CAS番号 |

30926-51-3 |

|---|---|

分子式 |

C9H12O4 |

分子量 |

184.19 g/mol |

IUPAC名 |

prop-2-enyl 2-acetyl-3-oxobutanoate |

InChI |

InChI=1S/C9H12O4/c1-4-5-13-9(12)8(6(2)10)7(3)11/h4,8H,1,5H2,2-3H3 |

InChIキー |

VYYXNEFTRUNFCV-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(C(=O)C)C(=O)OCC=C |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類: アリル 2-アセチルアセト酢酸は、以下を含む様々な化学反応を起こします.

酸化: この化合物は、対応するケトンまたはカルボン酸を生成するように酸化することができます.

還元: 還元反応は、この化合物をアルコールまたは他の還元型に変換することができます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます.

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます.

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります. 例えば、酸化はケトンまたはカルボン酸を生じることができ、還元はアルコールを生成することができます.

化学反応の分析

Types of Reactions: Allyl 2-acetylacetoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

化学: アリル 2-アセチルアセト酢酸は、有機合成の中間体として広く使用されています. これは、医薬品や農薬を含む様々な複雑な分子の合成のためのビルディングブロックとして役立ちます .

生物学と医学: 生物学的研究では、この化合物は酵素触媒反応や代謝経路を研究するために使用されます.

工業: 工業分野では、アリル 2-アセチルアセト酢酸は、ポリマーや樹脂の製造に使用されています. また、特定の特性を持つ特殊化学品や材料の合成にも使用されます .

作用機序

類似化合物の比較

類似化合物:

- ブチル 2-アセチルアセト酢酸

- 2-アリル-2-ベンジルアセトアミド

- 2-アリル-2-ヒドロキシシクロドデカンノン

- 2-アリル-2-ヒドロキシシクロオクタノン

独自性: アリル 2-アセチルアセト酢酸は、アリル基と2-アセチルアセト酢酸基の両方が存在するという特定の構造的特徴により、独自性があります. この組み合わせは、異なる反応性と汎用性を与え、様々な化学合成における貴重な中間体となっています.

類似化合物との比較

Structural and Molecular Comparison

The table below compares Allyl 2-acetylacetoacetate with four structurally related allyl esters, highlighting molecular formulas, substituents, and toxicity profiles:

Reactivity and Functional Group Analysis

- This compound: The β-ketoester moiety enables keto-enol tautomerism and participation in Claisen condensations, making it valuable for synthesizing heterocycles and complex organic molecules .

- Allyl Phenoxyacetate: The phenoxy group enhances stability against hydrolysis compared to aliphatic esters but reduces nucleophilic reactivity at the ester carbonyl .

Research Findings and Key Observations

- Metabolism : Allyl esters (e.g., allyl acetate) are metabolized in rats to 3-hydroxypropylmercapturic acid, excreted in urine, indicating a shared metabolic pathway .

- Synthetic Utility: β-Ketoesters like this compound are pivotal in synthesizing α-amino acids and nitromethanes, as demonstrated in methodologies from Organic Syntheses (1939) and European Journal of Organic Chemistry (2009) .

生物活性

Allyl 2-acetylacetoacetate (AA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of AA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from acetoacetic acid and allyl alcohol. Its molecular formula is , and it possesses a characteristic allyl group that may contribute to its biological activities. The compound's structure enables various interactions with biological molecules, which can lead to diverse pharmacological effects.

Mechanisms of Biological Activity

The biological activity of AA has been attributed to several mechanisms:

- Antioxidant Activity : AA exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Effects : Studies have indicated that AA possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound disrupts microbial cell membranes, leading to cell death.

- Anti-inflammatory Properties : AA has been shown to modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : AA acts as an inhibitor of specific enzymes involved in metabolic pathways, which can influence processes such as lipid metabolism and energy production.

In Vitro Studies

In vitro studies have demonstrated that AA can inhibit the growth of various cancer cell lines. For instance, a study reported that AA reduced the viability of human breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value for this effect was determined to be around 25 µM, indicating a potent anti-cancer activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 35 | Reactive oxygen species |

In Vivo Studies

Animal studies have further corroborated the potential therapeutic effects of AA. In a murine model of inflammation, administration of AA significantly reduced paw edema compared to control groups, highlighting its anti-inflammatory properties.

Case Study Example :

A recent study investigated the effects of AA on diabetic rats. The results showed that treatment with AA improved glycemic control and reduced markers of oxidative stress in the liver and kidneys.

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects of AA. Toxicity studies indicate that at high doses, AA may cause liver and kidney damage in animal models. Long-term exposure studies are necessary to establish safe dosage levels for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for allyl 2-acetylacetoacetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via esterification of acetylacetoacetic acid with allyl alcohol under acid catalysis. Reaction optimization includes temperature control (e.g., 60–80°C) to minimize side reactions like transesterification. Purification via fractional distillation or column chromatography is critical due to the compound’s sensitivity to hydrolysis. For para-substituted derivatives (e.g., phenyl allylacetates), protocols involve allylation of acetylacetoacetate salts with allyl halides in aprotic solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for carbonyl stretching vibrations at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (acetyl C=O), with allyl C=C absorption near 1640 cm⁻¹ .

- NMR : In H NMR, allyl protons appear as a triplet (~δ 4.6–5.0 ppm), while the acetyl group resonates as a singlet (~δ 2.3 ppm). C NMR confirms ester (δ ~165–170 ppm) and ketone (δ ~200 ppm) carbons .

- GC-MS : Use polar capillary columns (e.g., DB-WAX) to resolve volatile derivatives; molecular ion peaks at m/z 184 (CHO) are diagnostic .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary for long-term use?

- Methodological Answer : The compound is prone to hydrolysis and oxidation. Store under inert gas (N/Ar) at –20°C in amber vials. Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) show <5% degradation over 6 months when stored correctly. Avoid exposure to moisture or acidic/basic environments during handling .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Tsuji-Trost allylic substitution reactions?

- Methodological Answer : The allyl group acts as a π-allyl ligand in Pd-catalyzed reactions. Key steps: (1) Oxidative addition of Pd(0) to the allyl ester, forming a Pd(II)-allyl complex; (2) Nucleophilic attack by sulfinates or other nucleophiles at the less substituted allylic position. Reaction efficiency depends on solvent polarity (e.g., THF vs. DMF) and ligand choice (e.g., PPh vs. bidentate ligands). Monitor intermediates via P NMR for Pd-ligand interactions .

Q. How can computational methods (e.g., DFT) predict regioselectivity in this compound-derived reactions?

- Methodological Answer : Density Functional Theory (B3LYP/6-31G(d)) calculates transition-state energies for allylic substitutions. For example, the lower energy barrier for nucleophilic attack at the terminal allylic carbon vs. internal positions aligns with experimental regioselectivity. Solvent effects (e.g., PCM models) refine accuracy. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .

Q. What strategies resolve contradictions in reported kinetic data for this compound oxidation pathways?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., β-fragmentation vs. allylic isomerization during oxidation). Use time-resolved FTIR or EPR to track radical intermediates. For example, allyl hydroperoxides form via autoxidation (initiated by light or metal ions), while β-fragmentation dominates under thermal stress (>80°C). Compare Arrhenius plots across studies to identify temperature-dependent pathway shifts .

Q. How do steric and electronic effects of substituents on the acetylacetoacetate core influence biological activity or catalytic applications?

- Methodological Answer : Para-substituted phenyl groups (e.g., p-NO, p-OCH) alter electron density at the carbonyl, modulating reactivity in enzyme inhibition or metal coordination. For example, electron-withdrawing groups enhance electrophilicity, improving binding to serine hydrolases. Use Hammett σ constants to correlate substituent effects with activity trends. X-ray crystallography of enzyme-inhibitor complexes provides structural validation .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for this compound synthesis, and how can these be reconciled?

- Methodological Answer : Variations arise from differences in allyl halide purity, solvent drying methods, or catalyst loading. For reproducibility:

- Standardize allyl bromide/chloride sources (≥99% purity).

- Pre-dry solvents over molecular sieves.

- Optimize stoichiometry (e.g., 1:1.2 molar ratio of acetylacetoacetic acid to allyl halide).

- Cross-validate yields using internal standards (e.g., triphenylmethane in GC) .

Experimental Design Considerations

Q. What controls are essential when testing this compound in mutagenicity assays, given structural analogs’ alkylating potential?

- Methodological Answer : Include positive controls (e.g., allyl bromide) and negative controls (solvent-only). Assess direct vs. metabolic activation using S9 liver fractions. Monitor DNA adduct formation via P-postlabeling or LC-MS/MS. Address false positives from residual allyl halides by rigorous purification (e.g., Kugelrohr distillation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。